Cas no 261637-72-3 (1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde)

1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde
- 1H-indole-3-carboxaldehyde, 1-[(3-methoxyphenyl)methyl]-
- AKOS000308716
- Z1162448507
- 1-[(3-methoxyphenyl)methyl]-1H-indole-3-carbaldehyde
- 1-[(3-methoxyphenyl)methyl]indole-3-carbaldehyde
- MFCD03422507
- 261637-72-3
- CS-0240502
- DTXSID50407363
- SCHEMBL9733117
- EN300-228663
- VS-05222
- FT-0608124
- 1-(3-methoxybenzyl)indole-3-carboxaldehyde
- BBL016217
- STK349177
- ALBB-001452
-
- MDL: MFCD03422507
- インチ: InChI=1S/C17H15NO2/c1-20-15-6-4-5-13(9-15)10-18-11-14(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3
- InChIKey: LUHVNBQTVLWMTH-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC(=C1)CN2C=C(C=O)C3=CC=CC=C32
計算された属性
- せいみつぶんしりょう: 265.11035
- どういたいしつりょう: 265.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.13
- ふってん: 473.8°C at 760 mmHg
- フラッシュポイント: 240.4°C
- 屈折率: 1.591
- PSA: 31.23
- LogP: 3.51070
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB214657-250 mg |
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde; 95% |
261637-72-3 | 250MG |
€143.20 | 2022-03-25 | ||
eNovation Chemicals LLC | Y1258436-1g |
1H-Indole-3-carboxaldehyde, 1-[(3-methoxyphenyl)methyl]- |
261637-72-3 | 95% | 1g |
$185 | 2024-06-07 | |
abcr | AB214657-500mg |
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde, 95%; . |
261637-72-3 | 95% | 500mg |
€173.00 | 2025-02-19 | |
abcr | AB214657-10g |
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde, 95%; . |
261637-72-3 | 95% | 10g |
€749.00 | 2025-02-19 | |
abcr | AB214657-5g |
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde, 95%; . |
261637-72-3 | 95% | 5g |
€445.00 | 2025-02-19 | |
Chemenu | CM113543-5g |
1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde |
261637-72-3 | 95% | 5g |
$333 | 2024-07-28 | |
TRC | M265953-500mg |
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde |
261637-72-3 | 500mg |
$ 185.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028730-500mg |
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde |
261637-72-3 | 500mg |
1542.0CNY | 2021-07-05 | ||
abcr | AB214657-25 g |
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde; 95% |
261637-72-3 | 25g |
€1,034.00 | 2022-03-25 | ||
Chemenu | CM113543-1g |
1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde |
261637-72-3 | 95% | 1g |
$148 | 2024-07-28 |
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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1-(3-Methoxybenzyl)-1H-indole-3-carbaldehydeに関する追加情報
Introduction to 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde (CAS No. 261637-72-3)
1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde, with the CAS number 261637-72-3, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxy-substituted benzyl group attached to an indole ring, and a carbaldehyde functional group. These structural elements contribute to its diverse chemical properties and potential biological activities.
The indole scaffold is a fundamental building block in many biologically active molecules, including natural products and synthetic drugs. The presence of the methoxy group on the benzyl ring can influence the compound's solubility, stability, and interactions with biological targets. The carbaldehyde group, on the other hand, provides a reactive site for further chemical modifications, making 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde an attractive starting material for the synthesis of more complex molecules.
Recent research has highlighted the potential of 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde in various therapeutic applications. For instance, studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde were effective in inhibiting the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Beyond its direct biological activities, 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde has also been used as a key intermediate in the synthesis of more complex pharmaceutical agents. Its reactivity and structural flexibility make it an ideal candidate for combinatorial chemistry approaches, where it can be readily modified to generate libraries of compounds with diverse biological profiles. This approach has been particularly useful in drug discovery programs aimed at identifying novel treatments for diseases such as Alzheimer's disease, Parkinson's disease, and various types of cancer.
In addition to its therapeutic potential, 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde has been studied for its role in chemical biology and mechanistic studies. Researchers have utilized this compound to probe the interactions between small molecules and protein targets, providing valuable insights into the molecular mechanisms underlying various biological processes. For example, a study published in the Bioorganic & Medicinal Chemistry Letters reported that 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde derivatives were able to modulate the activity of specific enzymes involved in signal transduction pathways, offering new avenues for therapeutic intervention.
The synthesis of 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde has been optimized through various synthetic routes, each with its own advantages and limitations. One common approach involves the condensation of 3-methoxybenzaldehyde with indole followed by formylation. Recent advancements in catalytic methods have further improved the efficiency and yield of these reactions, making it easier to produce this compound on both laboratory and industrial scales.
In conclusion, 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde (CAS No. 261637-72-3) is a multifaceted compound with significant potential in both fundamental research and practical applications. Its unique structural features and reactivity make it a valuable tool for chemists and biologists alike. As ongoing research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents and chemical probes.
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